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Application Notes
Aminopeptidase P (APP), also known as X-prolyl aminopeptidase (EC 3.4.11.9), is a

metalloexopeptidase that specifically cleaves the N-terminal amino acid from a peptide, but

only when the penultimate residue is proline. This unique specificity makes APP a key enzyme

in the metabolism of various biologically active peptides and proteins, including bradykinin,

substance P, and interleukin-6.[1] Its role in regulating the levels of these signaling molecules

has implicated aminopeptidase P in various physiological processes, including blood pressure

regulation and inflammation, making it a potential therapeutic target for drug development.

This application note describes a method for the continuous colorimetric measurement of

aminopeptidase P activity using the chromogenic substrate L-Glutamic acid α-p-nitroanilide (H-
Glu-pNA). The principle of this assay is based on the enzymatic hydrolysis of the peptide bond

between the glutamic acid and the p-nitroanilide (pNA) moiety. The release of the yellow-

colored pNA can be monitored spectrophotometrically by measuring the increase in

absorbance at 405 nm. The rate of pNA formation is directly proportional to the aminopeptidase

P activity, providing a simple and efficient method for enzyme characterization, inhibitor

screening, and kinetic analysis.
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While specific kinetic data for the hydrolysis of H-Glu-pNA by aminopeptidase P is not

extensively available, the following table summarizes representative kinetic parameters and

optimal conditions for aminopeptidase P from various sources with different substrates. This

data can serve as a useful reference for assay development and optimization.

Parameter Value
Source
Organism/Enzyme

Substrate

Optimal pH 7.0 - 8.0

Human leukocytes,

Streptomyces

lavendulae

Various

Optimal Temperature 37 - 55 °C
Human, Streptomyces

lavendulae
Various

Cofactor Requirement Mn²⁺ (activating) Human leukocytes Various

Molar Extinction

Coefficient (ε) of p-

nitroaniline

9,960 M⁻¹cm⁻¹ Not Applicable Not Applicable

Experimental Protocols
Materials and Reagents

Aminopeptidase P (purified or as a cell/tissue lysate)

H-Glu-pNA (L-Glutamic acid α-p-nitroanilide)

Tris-HCl buffer (50 mM, pH 8.0)

Manganese chloride (MnCl₂)

Dimethyl sulfoxide (DMSO)

Microplate reader or spectrophotometer

96-well microplates (clear, flat-bottom) or cuvettes

Standard laboratory equipment (pipettes, tubes, etc.)
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Reagent Preparation
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. For optimal activity,

supplement the buffer with MnCl₂ to a final concentration of 1 mM.

Substrate Stock Solution: Prepare a 100 mM stock solution of H-Glu-pNA in DMSO. Store

this solution at -20°C, protected from light.

Enzyme Solution: Dilute the aminopeptidase P enzyme preparation to the desired

concentration in the assay buffer immediately before use. The optimal concentration should

be determined empirically to ensure a linear reaction rate over the desired time course.

Enzyme Activity Assay Protocol
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the following

components in the specified order:

Assay Buffer

Substrate Solution (diluted from the stock to the desired final concentration in assay

buffer)

Pre-incubation: Pre-incubate the microplate at the optimal temperature for aminopeptidase P

(e.g., 37°C) for 5-10 minutes to allow the reaction mixture to reach thermal equilibrium.

Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final

reaction volume is typically 200 µL.

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm

using a microplate reader. Record measurements at regular intervals (e.g., every 60

seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the

measurement period.

Data Analysis
The rate of the enzymatic reaction is determined from the linear portion of the absorbance

versus time plot (ΔA/min). The enzyme activity can then be calculated using the Beer-Lambert

law:
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Activity (µmol/min/mg) = (ΔA/min × V) / (ε × l × [E])

Where:

ΔA/min: The change in absorbance at 405 nm per minute.

V: The final reaction volume in the well (in mL).

ε: The molar extinction coefficient of p-nitroaniline at 405 nm (9,960 M⁻¹cm⁻¹).[2][3]

l: The path length of the light through the sample in the microplate well (in cm). This is

typically provided by the microplate manufacturer or can be determined experimentally.

[E]: The concentration of the enzyme in the reaction (in mg/mL).
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Caption: Experimental workflow for the aminopeptidase P activity assay.
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Caption: Principle of the colorimetric assay for aminopeptidase P activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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